Lipophilicity Differentiation from Shorter-Chain Analogs
The target compound's computed XLogP3 of 3.5 [1] places it in a distinct lipophilicity range compared to hypothetical or commercially available shorter-chain analogs, such as a theoretical 6-methyl congener, which would have a lower predicted logP due to a smaller alkyl surface area. This property is a key driver of membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Estimated XLogP3 for 2-(2-Phenylethyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: approx. 2.7–2.9 (based on a ΔlogP contribution of ~0.6–0.8 for the two additional methylene units in the propyl vs. methyl substituent) |
| Quantified Difference | Δ XLogP3 ≈ +0.6 to +0.8 |
| Conditions | XLogP3 algorithm v3.0, PubChem computed property |
Why This Matters
A higher XLogP3 can significantly impact a compound's permeability and metabolic clearance profile, making it a non-substitutable tool for probing lipophilicity-dependent biological activity in SAR studies.
- [1] PubChem. (2025). Compound Summary for CID 71376610, 2-(2-Phenylethyl)-6-propyl-2,3-dihydro-4H-pyran-4-one. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
